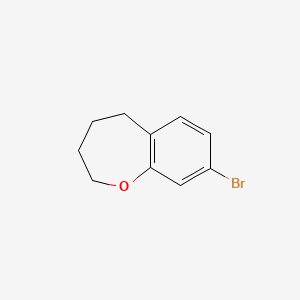

8-Bromo-2,3,4,5-tetrahydro-1-benzoxepine

Description

Properties

Molecular Formula |

C10H11BrO |

|---|---|

Molecular Weight |

227.10 g/mol |

IUPAC Name |

8-bromo-2,3,4,5-tetrahydro-1-benzoxepine |

InChI |

InChI=1S/C10H11BrO/c11-9-5-4-8-3-1-2-6-12-10(8)7-9/h4-5,7H,1-3,6H2 |

InChI Key |

JYXFXTKREIMIDI-UHFFFAOYSA-N |

Canonical SMILES |

C1CCOC2=C(C1)C=CC(=C2)Br |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

The compound is recognized for its potential in drug development, specifically targeting neurological disorders. The presence of the bromine atom enhances its reactivity and biological activity, making it a valuable candidate for developing pharmaceuticals aimed at modulating specific biochemical pathways.

Case Studies

- Neuropharmacology : Preliminary studies have indicated that 8-Bromo-2,3,4,5-tetrahydro-1-benzoxepine may interact with neurotransmitter receptors, potentially influencing conditions such as depression and anxiety. Research is ongoing to elucidate its mechanism of action and therapeutic efficacy in clinical settings.

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its structure allows for various chemical modifications that can lead to the development of new compounds with enhanced properties.

Synthetic Pathways

- The compound can be synthesized through several methods involving bromination and cyclization reactions. These synthetic routes are critical for producing derivatives that may exhibit improved pharmacological profiles.

Research has shown that this compound exhibits notable biological activities. Its interactions with enzymes and receptors are being studied to understand better how it can be utilized in therapeutic applications.

Biological Targets

- Enzyme Inhibition : Studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

- Receptor Modulation : The compound's ability to modulate receptor activity suggests potential applications in treating various psychological and neurological conditions.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties of Key Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituent |

|---|---|---|---|---|

| 8-Bromo-2,3,4,5-tetrahydro-1-benzoxepine | 226942-29-6 | C₁₀H₁₁BrO | 227.10 | Br at 8 |

| 9-Bromo-2,3,4,5-tetrahydrobenzo[b]oxepine | 1369140-29-3 | C₁₀H₁₁BrO | 227.10 | Br at 9 |

| 8-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepine | 223915-77-3 | C₁₀H₁₁BrN | 226.11 | Br at 8, N in ring |

| 8-Bromo-1,2,3,4-tetrahydroisoquinoline HCl | 1159813-53-2 | C₉H₁₀BrN·HCl | 248.55 | Br at 8, bicyclic N |

| 8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ol | 1157179-07-1 | C₁₀H₁₁BrO₂ | 243.10 | Br at 8, OH at 5 |

Table 2: Functionalization Impact on Properties

| Derivative Type | Example Compound | Key Property Change | Potential Application |

|---|---|---|---|

| Hydroxyl-substituted | 8-Bromo-benzoxepin-5-ol | Increased hydrophilicity | Improved aqueous solubility |

| Ether-linked | 2-[(8-Bromo-benzoxepin-5-yl)oxy]ethanol | Enhanced metabolic stability | Prolonged drug activity |

| Hydroxylamine-substituted | N-(8-Bromo-benzoxepin-4-ylidene)HA | Redox/reactivity | Catalysis or metal binding |

Preparation Methods

Formation of the Benzoxepine Core

The benzoxepine scaffold is commonly synthesized through cyclization reactions. A prominent method involves the use of 1-bromo-2-iodobenzene derivatives coupled with allylic alcohols under palladium or copper catalysis. For instance, treatment of 1-bromo-2-iodobenzene with allylic alcohols in the presence of CuI (20 mol%) , 2,2'-bipyridine (20 mol%) , and KOtBu in DMF at 120°C for 24 hours facilitates cyclization to form the tetrahydrobenzoxepine structure. This method emphasizes the importance of solvent choice, with polar aprotic solvents like DMF enhancing reaction efficiency by stabilizing intermediates.

Regioselective Bromination

Post-cyclization bromination introduces the bromine atom at the 8th position. Molecular bromine (Br₂) is frequently employed under controlled conditions to avoid over-bromination. For example, reacting the benzoxepine intermediate with Br₂ in dichloromethane at 0–5°C achieves selective monobromination. Alternative brominating agents such as N-bromosuccinimide (NBS) in the presence of Lewis acids (e.g., FeCl₃) have also been reported to improve regioselectivity.

Key Reaction Parameters:

| Parameter | Condition |

|---|---|

| Temperature | 0–25°C |

| Solvent | Dichloromethane, CCl₄ |

| Catalyst | FeCl₃ (for NBS) |

| Reaction Time | 2–6 hours |

Direct Bromination of Pre-Formed Benzoxepines

An alternative strategy involves brominating pre-formed 2,3,4,5-tetrahydro-1-benzoxepine derivatives. This method is advantageous when the parent benzoxepine is readily available.

Electrophilic Aromatic Substitution

The bromine atom is introduced via electrophilic aromatic substitution (EAS). Using Br₂ in acetic acid as both solvent and acid catalyst, the reaction proceeds via generation of the Br⁺ electrophile, which attacks the electron-rich aromatic ring. The position of substitution is dictated by the directing effects of existing substituents. For 8-bromo derivatives, meta-directing groups on the benzene ring ensure proper regiochemistry.

Radical Bromination

In cases where EAS is ineffective, radical bromination using NBS and azobisisobutyronitrile (AIBN) under UV light has been explored. This method is less common but useful for substrates sensitive to acidic conditions.

One-Pot Tandem Synthesis

Recent advances emphasize tandem reactions to streamline synthesis. A notable example combines Suzuki-Miyaura coupling with intramolecular cyclization. For instance, a boronic ester-substituted precursor undergoes coupling with a brominated aryl halide, followed by base-mediated cyclization to form the benzoxepine ring. This approach reduces purification steps and improves overall yield.

Optimization and Challenges

Solvent and Temperature Effects

Catalytic Systems

Yield Considerations

Reported yields vary significantly based on methodology:

| Method | Yield Range |

|---|---|

| Multi-step bromination | 45–60% |

| Direct EAS bromination | 30–50% |

| Tandem Suzuki-cyclization | 55–70% |

Q & A

Q. What are the optimal synthetic routes for preparing 8-Bromo-2,3,4,5-tetrahydro-1-benzoxepine, and what factors influence yield in multi-step reactions?

Methodological Answer:

- Key Steps :

- Cyclization : Start with a tetrahydrobenzoxepine precursor and employ bromination via electrophilic substitution. Use directing groups (e.g., hydroxyl or methyl) to control bromine positioning .

- Catalyst Selection : Optimize Lewis acid catalysts (e.g., FeBr₃ or AlCl₃) to enhance regioselectivity and minimize side reactions .

- Solvent Screening : Test polar aprotic solvents (e.g., DCM or THF) to stabilize intermediates and improve reaction efficiency .

- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization to achieve >95% purity, as standard in brominated aromatic syntheses .

Q. Which spectroscopic techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

- Primary Techniques :

- ¹H/¹³C NMR : Identify proton environments (e.g., benzoxepine ring protons at δ 6.5–7.5 ppm) and confirm bromine substitution via deshielding effects .

- HPLC-MS : Quantify purity (>95%) using reverse-phase C18 columns and monitor molecular ion peaks ([M+H]⁺) for structural validation .

- FT-IR : Detect C-Br stretching vibrations (~550–600 cm⁻¹) and benzoxepine ring C-O-C asymmetric stretches (~1250 cm⁻¹) .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Methodological Answer:

- Critical Precautions :

- Storage : Keep in airtight, light-resistant containers at 2–8°C to prevent decomposition .

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .

Advanced Research Questions

Q. How can regioselectivity challenges in the bromination of tetrahydrobenzoxepine derivatives be systematically addressed?

Methodological Answer:

- Strategies :

- Directing Groups : Introduce temporary substituents (e.g., methoxy groups) to steer bromination to the desired position, followed by deprotection .

- Computational Modeling : Use DFT calculations to predict electron density maps and identify reactive sites .

- Kinetic vs. Thermodynamic Control : Vary reaction temperature (e.g., –20°C for kinetic control vs. 80°C for thermodynamic) to favor specific intermediates .

Q. What computational methods are suitable for elucidating the electronic effects of bromine substitution on the reactivity of this compound?

Methodological Answer:

- Approaches :

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks .

- Molecular Dynamics (MD) : Simulate solvent interactions to assess steric hindrance around the bromine substituent .

- QSPR Models : Corrogate substituent effects with experimental reactivity data (e.g., Hammett constants) .

Q. How should researchers resolve contradictions in reported reaction yields for cyclization steps involving brominated benzoxepine intermediates?

Methodological Answer:

- Troubleshooting Framework :

- Parameter Optimization : Systematically vary catalysts (e.g., Pd vs. Cu), solvents, and temperatures to identify yield-limiting factors .

- Byproduct Analysis : Use GC-MS or LC-MS to detect side products (e.g., debrominated species) and adjust reaction conditions accordingly .

- Reproducibility Checks : Validate protocols across multiple labs to rule out equipment/operator biases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.